molecular formula C17H32N2OSn B6286626 4-Methoxy-6-(tributylstannyl)pyrimidine CAS No. 446286-23-3

4-Methoxy-6-(tributylstannyl)pyrimidine

Cat. No. B6286626
CAS RN: 446286-23-3
M. Wt: 399.2 g/mol
InChI Key: JBHIRGVWJOTFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-(tributylstannyl)pyrimidine, also known as 4-MTP, is a synthetic organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific applications, including as a building block for organic synthesis, as a reagent for the preparation of organometallic compounds, and as a key component in the synthesis of various pharmaceuticals. 4-MTP has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments must be considered in order to ensure the successful completion of any research project.

Scientific Research Applications

4-Methoxy-6-(tributylstannyl)pyrimidine has been used in a variety of scientific research applications, including as a building block for organic synthesis and as a reagent for the preparation of organometallic compounds. It has also been used as a key component in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-Methoxy-6-(tributylstannyl)pyrimidine has been used in the synthesis of various other compounds, including dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(tributylstannyl)pyrimidine is not fully understood. However, it is believed that the compound may act as a ligand, binding to certain proteins or enzymes in the body and modulating their activity. It is also believed that 4-Methoxy-6-(tributylstannyl)pyrimidine may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also interfere with the activity of certain hormones.
Biochemical and Physiological Effects
4-Methoxy-6-(tributylstannyl)pyrimidine has a wide range of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to have an effect on cell growth and differentiation, as well as on the expression of certain genes. In addition, 4-Methoxy-6-(tributylstannyl)pyrimidine has been shown to have a protective effect against oxidative stress and to have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

4-Methoxy-6-(tributylstannyl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. In addition, it is relatively stable and can be stored at room temperature for long periods of time. However, there are some limitations to consider when using 4-Methoxy-6-(tributylstannyl)pyrimidine in laboratory experiments. For example, it is not water-soluble and must be dissolved in an organic solvent prior to use. In addition, the compound may react with certain chemicals or other compounds, and it is important to take this into account when designing experiments.

Future Directions

There are a number of potential future directions for the use of 4-Methoxy-6-(tributylstannyl)pyrimidine. One potential direction is the development of new pharmaceuticals based on the compound. Another potential direction is the exploration of the compound’s effects on other diseases and conditions, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research into the compound’s mechanism of action and its effects on gene expression could lead to new insights into the development of various diseases and conditions. Finally, the development of new synthetic methods for the preparation of 4-Methoxy-6-(tributylstannyl)pyrimidine could open up new avenues for its use in research and industry.

Synthesis Methods

4-Methoxy-6-(tributylstannyl)pyrimidine can be synthesized through a three-step process. The first step involves the reaction of 4-methoxypyrimidine with tributylstannyl chloride, yielding the corresponding pyrimidine-stannyl chloride adduct. This adduct is then reacted with a base, such as sodium hydroxide or potassium carbonate, to form the desired 4-Methoxy-6-(tributylstannyl)pyrimidine. This synthesis method is simple and straightforward and can be completed in a relatively short amount of time.

properties

IUPAC Name

tributyl-(6-methoxypyrimidin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIRGVWJOTFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-(tributylstannyl)pyrimidine

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